
5-(1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOL-3-AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOL-3-AMINE is a heterocyclic compound that features a benzothiazole ring fused with a pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOL-3-AMINE typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminobenzenethiol with hydrazine derivatives, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as iodine or samarium triflate .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing environmental impact. Green chemistry principles are often employed, utilizing eco-friendly solvents and reagents . One-pot synthesis methods are also explored to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
5-(1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOL-3-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
5-(1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOL-3-AMINE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its antimicrobial properties.
Medicine: Explored for its anticancer, anti-inflammatory, and anticonvulsant activities.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOL-3-AMINE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interact with cellular receptors to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with DNA or RNA .
Comparison with Similar Compounds
Similar Compounds
1-(2-benzothiazolyl)pyrazolines: These compounds share a similar structure but differ in the position of the pyrazole ring.
2-arylbenzothiazoles: These compounds have an aryl group instead of the pyrazole ring.
Uniqueness
5-(1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOL-3-AMINE is unique due to its specific combination of the benzothiazole and pyrazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Properties
CAS No. |
179599-33-8 |
|---|---|
Molecular Formula |
C10H8N4S |
Molecular Weight |
216.26 g/mol |
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H8N4S/c11-9-5-7(13-14-9)10-12-6-3-1-2-4-8(6)15-10/h1-5H,(H3,11,13,14) |
InChI Key |
WLAOOOBRGCDDEZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=NN3)N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=NN3)N |
Synonyms |
1H-Pyrazol-3-amine,5-(2-benzothiazolyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



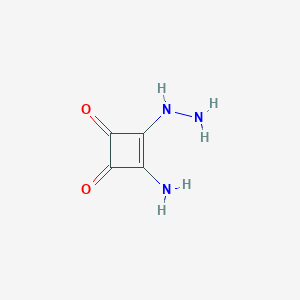
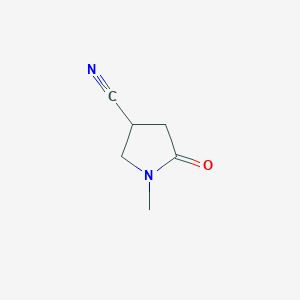
![Ethanone, 1-furo[2,3-c]pyridin-7-yl-(9CI)](/img/structure/B69943.png)
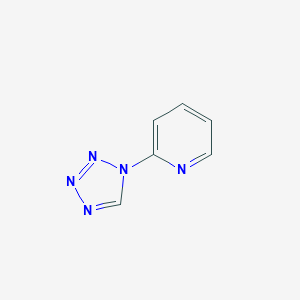
![4-Methyl-5-azaspiro[2.4]heptan-2-amine](/img/structure/B69949.png)

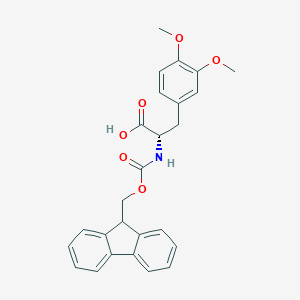

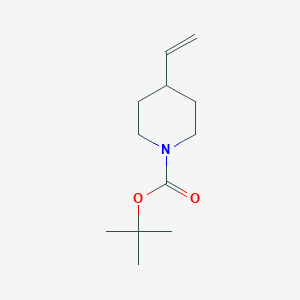

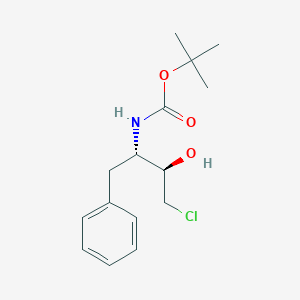
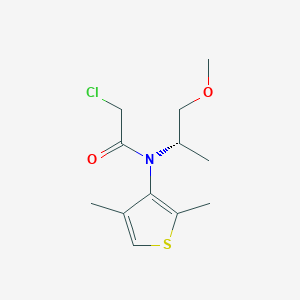
![4-Azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazolidine]-5'-one](/img/structure/B69972.png)
